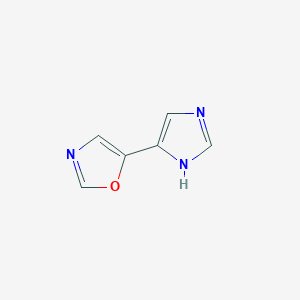

5-(1H-imidazol-4-yl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)-1,3-oxazole |

InChI |

InChI=1S/C6H5N3O/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H,(H,7,9) |

InChI Key |

VHAYNWBEKHNWJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C2=CN=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1h Imidazol 4 Yl Oxazole and Its Derivatives

Established Synthetic Routes

Established synthetic routes for forming the imidazole (B134444) and oxazole (B20620) cores are foundational in heterocyclic chemistry. These methods, while sometimes requiring harsh conditions or longer reaction times, are well-understood and widely applicable.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes by reacting them with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov The unique reactivity of TosMIC, which possesses acidic protons, an isocyano group, and a sulfinic acid leaving group, drives the reaction. organic-chemistry.org The process involves the deprotonation of TosMIC, its addition to an aldehyde, and subsequent cyclization to form an oxazoline (B21484) intermediate. A base-promoted elimination of p-toluenesulfinic acid (TosH) from this intermediate yields the final 5-substituted oxazole. nih.govorganic-chemistry.org

To synthesize 5-(1H-imidazol-4-yl)oxazole, the starting material would be 1H-imidazole-4-carbaldehyde. The reaction with TosMIC under basic conditions would directly furnish the desired oxazole ring attached to the imidazole core. A general scheme for this transformation is presented below.

Table 1: General Conditions for Van Leusen Oxazole Synthesis

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Aldehyde | 1H-imidazole-4-carbaldehyde | Provides the C4 and C5 atoms of the oxazole ring. |

| Isocyanide | Tosylmethyl isocyanide (TosMIC) | Provides the C2 atom and the nitrogen atom of the oxazole ring. nih.gov |

| Base | K₂CO₃, K₃PO₄, or ion exchange resin | Deprotonates TosMIC to initiate the reaction. acs.orgorganic-chemistry.org |

| Solvent | Methanol (B129727), THF, or ionic liquids | Reaction medium. nih.govorganic-chemistry.org |

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a versatile method for creating 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. organic-chemistry.orgresearchgate.net The reaction involves the cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine, which can be pre-formed or generated in situ from an aldehyde and an amine. organic-chemistry.org The mechanism is driven by the stepwise cycloaddition of the CH₂N=C moiety of TosMIC to the polarized carbon-nitrogen double bond of the imine under basic conditions. organic-chemistry.org The resulting 4-tosyl-2-imidazoline intermediate then eliminates p-toluenesulfinic acid to yield the imidazole ring. organic-chemistry.orgnih.gov

For the synthesis of the target compound, this route would conceptually involve an oxazole-containing aldimine reacting with TosMIC. This approach allows for the formation of the imidazole ring as the final step in constructing the core scaffold. The flexibility of the Van Leusen three-component reaction (vL-3CR), where the aldehyde, amine, and TosMIC are combined in one pot, makes it an efficient strategy for generating diverse imidazole derivatives. organic-chemistry.org

Condensation Reactions for Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule, typically water. These reactions can be used to form either the oxazole or the imidazole ring of the target structure.

For instance, the imidazole ring can be formed by the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate). researchgate.net To prepare a derivative of this compound, one could start with an oxazole-containing 1,2-dicarbonyl compound. A one-pot synthesis using a catalyst like zeolite H-ZSM 22 has been shown to be effective for producing tetra-substituted imidazoles under solvent conditions. researchgate.net

Alternatively, the oxazole ring can be formed through condensation. The Fischer oxazole synthesis, for example, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com Another classical method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylamino ketones. ijpsonline.com

Bredereck Reaction and Related Approaches

The Bredereck reaction provides a pathway to synthesize substituted imidazoles by reacting α-haloketones with formamide (B127407). biu.ac.il This method is also adaptable for synthesizing oxazoles. ijpsonline.com When applied to oxazole synthesis, an α-haloketone is reacted with a primary amide. ijpsonline.com This approach is an efficient and clean process for obtaining 2,4-disubstituted oxazoles. ijpsonline.com

To apply this to the synthesis of this compound, one could envision reacting an α-haloketone bearing an imidazole moiety with formamide to construct the oxazole ring, or conversely, using an oxazole-containing α-haloketone to build the imidazole ring. The choice of starting materials dictates which ring is formed via the Bredereck methodology.

Modern and Efficient Synthetic Approaches

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic approaches have been developed. These techniques often offer improved yields, cleaner reactions, and greater efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. thepharmajournal.comijpsonline.com This technology has been successfully applied to the synthesis of both oxazole and imidazole heterocycles, including through Van Leusen-type reactions. nih.govsemanticscholar.org

Microwave irradiation can significantly reduce the reaction time for the Van Leusen oxazole synthesis. For example, the synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC has been achieved in as little as 8 minutes with high yields using microwave heating. acs.org A study reported the synthesis of 5-aryl-1,3-oxazoles using a microwave-assisted version of the Van Leusen reaction with anhydrous methanol as the solvent. nih.gov This rapid and efficient heating method is highly advantageous for constructing the this compound scaffold.

Microwave assistance has also been employed in the synthesis of pyrazole-substituted oxazol-5-ones and imidazolyl-pyrazole derivatives, demonstrating its broad applicability in synthesizing complex heterocyclic systems. ijpsonline.comresearchgate.net

Table 2: Example of Microwave-Assisted Oxazole Synthesis Conditions

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Aryl aldehyde, TosMIC | acs.org |

| Base | K₃PO₄ | acs.org |

| Solvent | Isopropyl alcohol | acs.org |

| Power | 350 W | acs.org |

| Temperature | 65 °C | acs.org |

| Time | 8 min | acs.org |

| Yield | up to 96% | acs.org |

Ultrasound-Promoted Synthetic Transformations

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, aligning with the principles of green chemistry. researchgate.netnih.govdntb.gov.uanih.gov The use of ultrasonic irradiation can significantly enhance reaction rates, improve yields, and shorten reaction times compared to conventional heating methods. nih.govmdpi.com These effects are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction kinetics. researchgate.netmdpi.com

While specific reports on the ultrasound-assisted synthesis of the parent this compound are limited, the utility of sonochemistry is well-documented for the synthesis of both imidazole and oxazole heterocycles. nih.govresearchgate.net For instance, ultrasound has been successfully employed in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, where it significantly reduced reaction times from 120-180 minutes under reflux conditions to just 25-45 minutes. mdpi.com In another example, the synthesis of imidazole derivatives catalyzed by sulfonic acid-functionalized SBA-15 (SBA-SO3H) saw a dramatic increase in efficiency; a reaction that yielded 80% product in 4 hours with stirring achieved a 94% yield in only 8 minutes under sonication. mdpi.com

Similarly, the synthesis of isoxazole (B147169) derivatives, which are structural isomers of oxazoles, has been greatly accelerated by ultrasound. One-pot methods have seen reaction times reduced by over an hour, with yield increases of 14-40%. mdpi.com These examples underscore the potential of ultrasound-promoted transformations as a highly efficient and green methodology for the synthesis of complex heterocyclic systems like this compound.

| Heterocycle Type | Catalyst/Conditions | Time (Ultrasound) | Time (Conventional) | Yield (Ultrasound) | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Tetrasubstituted Imidazoles | Fe₃O₄ MNPs | 25-45 min | 120-180 min | Up to 97% | Significant time reduction | mdpi.com |

| Trisubstituted Imidazoles | SBA-SO₃H | 8 min | 4 hours | 94% | Drastic time reduction and yield improvement | mdpi.com |

| Isoxazole Derivatives | One-pot method | 90-270 min | >210 min | 45-87% | Increased yield and reduced time | mdpi.com |

Catalytic Methodologies (e.g., Transition Metal Catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful methods for constructing complex molecules with high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the synthesis of oxazole and imidazole rings. thieme-connect.com

Palladium-catalyzed reactions often proceed through C-H bond activation pathways. A notable method for synthesizing 2,4-disubstituted or 2,4,5-trisubstituted oxazoles involves the reaction of amides and ketones. thieme-connect.comacs.org This process utilizes a palladium(II) catalyst, such as palladium acetate (B1210297) or palladium chloride, in conjunction with an oxidant like potassium persulfate (K₂S₂O₈) and a copper salt (e.g., CuBr₂) as a promoter. thieme-connect.comacs.orgorganic-chemistry.org The reaction is believed to proceed via a sequence of dehydration, C-H functionalization, and subsequent C-O bond formation to close the oxazole ring. thieme-connect.comorganic-chemistry.org This approach is valued for its use of readily available starting materials and operational simplicity. acs.orgorganic-chemistry.org

Another powerful strategy is the palladium- and copper-mediated oxidative cyclization for synthesizing trisubstituted oxazoles. rsc.orgrsc.org This cascade reaction is thought to involve the formation of both C-N and C-O bonds in a single process, demonstrating high atom economy. rsc.org

Copper catalysis is also central to various multicomponent reactions for imidazole synthesis. For example, copper(I) iodide (CuI) has been used to effectively catalyze the reaction between benzoin (B196080) or benzil (B1666583) with various aldehydes and ammonium acetate to produce 2,4,5-trisubstituted imidazoles in excellent yields. rsc.org Copper catalysts are also employed in decarboxylative coupling reactions to form imidazoles from carboxylic acids and imidamides. rsc.org The versatility of these catalytic systems allows for the construction of a wide array of substituted imidazole and oxazole derivatives under relatively mild conditions.

| Method | Catalyst System | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|---|

| C-H Activation/Cyclization | Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Amides, Ketones | Substituted Oxazoles | Uses simple precursors; one-pot procedure | acs.orgorganic-chemistry.org |

| Oxidative Cyclization | Pd-catalyzed / Cu-mediated | Benzylamines, Alkynes | Trisubstituted Oxazoles | Cascade formation of C-N and C-O bonds | rsc.org |

| Multicomponent Reaction | CuI | Benzoin/Benzil, Aldehydes, NH₄OAc | 2,4,5-Trisubstituted Imidazoles | Rapid, high yields, readily available materials | rsc.org |

| Decarboxylative Coupling | Copper catalyst | Carboxylic acids, Imidamides | Regioselectively substituted Imidazoles | Forms three bonds in one reaction | rsc.org |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that reduce the number of separate purification steps, save time and resources, and minimize waste. asianpubs.org These reactions are particularly valuable for constructing heterocyclic scaffolds like imidazoles and oxazoles.

A prominent example is the van Leusen three-component reaction (vL-3CR) for the synthesis of imidazoles. organic-chemistry.orgacs.org This reaction involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.org The aldehyde and amine first condense in situ to form an aldimine. organic-chemistry.org TosMIC then undergoes a [3+2] cycloaddition with the aldimine, followed by the elimination of p-toluenesulfinic acid to yield the imidazole ring. tsijournals.comnih.gov This method is highly versatile, allowing for the synthesis of 1,4,5-trisubstituted imidazoles by varying the starting components. acs.orgacs.org An efficient one-pot protocol has been developed that avoids the need to isolate the intermediate imine. acs.orgacs.org

Copper-catalyzed MCRs have also proven effective for synthesizing 2,4,5-trisubstituted-imidazoles from benzoin or benzil, aldehydes, and ammonium acetate. rsc.org Similarly, metal-free MCRs have been developed, for instance, using pivalic acid to promote the reaction of an internal alkyne, an aldehyde, and an aniline (B41778) to generate highly substituted imidazoles. acs.org These strategies offer significant advantages in terms of operational simplicity and the ability to generate diverse molecular libraries from simple starting materials.

Green Chemistry Principles in Heterocycle Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com Several of the methodologies discussed align with these principles.

Alternative Energy Sources : Ultrasound-promoted synthesis is a key green technique that often leads to shorter reaction times and higher yields with less energy consumption compared to conventional heating. nih.govmdpi.com

Catalysis : The use of catalysts, especially in low loadings, is a fundamental principle of green chemistry. Transition metal catalysts are highly efficient, and efforts are focused on developing reusable catalysts, such as magnetic nanoparticles (e.g., CoCuFe₂O₄ or Fe₃O₄), which can be easily separated and recycled. nih.govnih.gov

Atom Economy : One-pot and multicomponent reactions maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product, thereby reducing waste. rsc.org

Safer Solvents and Conditions : There is a growing trend toward using environmentally benign solvents like water or conducting reactions under solvent-free conditions. asianpubs.orgias.ac.in For example, the synthesis of tri/tetrasubstituted imidazoles has been achieved using water as a solvent or no solvent at all, which significantly reduces the environmental impact of the process. asianpubs.orgias.ac.in

By integrating these approaches—such as combining ultrasound with multicomponent reactions or using recyclable catalysts—the synthesis of complex heterocycles like this compound can be made more sustainable and environmentally friendly. researchgate.netijpsonline.com

Precursor-Based Synthetic Strategies

Utilization of Tosylmethyl Isocyanide (TosMIC) Reagents

Tosylmethyl isocyanide (TosMIC) is a uniquely versatile C₂N₁ building block in heterocyclic synthesis, most famously utilized in the van Leusen reactions. organic-chemistry.orgnih.govvarsal.com Its structure contains a reactive isocyanide carbon, an acidic methylene (B1212753) group, and a tosyl group which acts as an excellent leaving group, driving these transformations. organic-chemistry.orgorganic-chemistry.org

Van Leusen Imidazole Synthesis : This reaction is a powerful method for preparing 1,4,5-trisubstituted imidazoles. tsijournals.com It proceeds via the reaction of TosMIC with an aldimine, which is typically generated in situ from an aldehyde and a primary amine. organic-chemistry.org The reaction involves a base-mediated stepwise [3+2] cycloaddition of TosMIC to the polarized C=N double bond of the imine. organic-chemistry.orgnih.gov This forms a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the aromatic imidazole ring. nih.gov The versatility of this reaction allows for significant structural diversity in the final products. tsijournals.comacs.org

Van Leusen Oxazole Synthesis : When aldehydes are reacted with TosMIC in the absence of an amine, 5-substituted oxazoles are formed. organic-chemistry.orgorganic-chemistry.org The reaction begins with the deprotonation of TosMIC, which then adds to the aldehyde carbonyl. organic-chemistry.org A subsequent intramolecular cyclization is followed by a base-promoted elimination of the tosyl group to yield the oxazole. varsal.comorganic-chemistry.org

The utility of TosMIC reagents makes them indispensable for the synthesis of both the imidazole and oxazole rings required for the this compound core structure.

Routes from Carboxylic Acids and Activated Derivatives

Carboxylic acids and their derivatives are abundant, stable, and versatile starting materials for the synthesis of heterocyclic compounds. acs.org Several modern methods have been developed to construct oxazole and imidazole rings directly from these precursors.

A highly efficient method for synthesizing 4,5-disubstituted oxazoles proceeds directly from carboxylic acids using a stable triflylpyridinium reagent. acs.orgnih.gov This transformation involves the in situ formation of an acylpyridinium salt, which is then trapped by an isocyanide reagent like isocyanoacetates or TosMIC. acs.orgnih.gov This approach demonstrates broad substrate scope and good functional group tolerance. acs.org

For imidazole synthesis, copper-catalyzed methods have been developed that utilize carboxylic acids. One such reaction involves the coupling of carboxylic acids with imidamides and nitroalkanes to regioselectively form trisubstituted imidazoles. rsc.org The mechanism is thought to involve an initial oxidative decarboxylation of the carboxylic acid to generate an aldehyde in situ, which then participates in the subsequent condensation and cyclization steps. rsc.org Additionally, the condensation of 1,2-diaminobenzene with a carboxylic acid in an acidic medium is a classic method for producing benzimidazole, a related structure. uobasrah.edu.iq These strategies highlight the utility of carboxylic acids as direct and accessible precursors for the imidazole and oxazole cores.

Derivations from Amino Acids (e.g., L-Histidine, Cysteine)

Amino acids provide chiral and structurally rich starting materials for the synthesis of complex heterocyclic systems. The inherent imidazole ring in L-histidine and the functionalities in cysteine make them logical precursors for constructing the this compound framework.

L-Histidine as a Precursor: L-Histidine is a natural choice for synthesizing the target molecule due to its side chain, which is the 4-yl-methyl-1H-imidazole moiety. A plausible synthetic route involves the modification of the amino acid backbone to form the oxazole ring. One such approach begins with the N-acylation of L-histidine, followed by cyclodehydration to form an oxazolone (B7731731) (azlactone). semanticscholar.org For instance, reacting L-histidine with acetic anhydride (B1165640) can yield an intermediate oxazolone. semanticscholar.org This intermediate can then be further reacted to generate the desired oxazole. A general one-pot method for synthesizing oxazol-5(4H)-ones from various amino acids has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent in aqueous solvents, a method which could be adapted for L-histidine. nih.gov

Table 1: Proposed Synthesis Steps from L-Histidine

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Acylation | Acetic Anhydride | N-acetyl-histidine |

| 2 | Cyclodehydration | Acetic Anhydride (excess) | 4-(1H-imidazol-4-ylmethyl)-2-methyloxazol-5(4H)-one |

Cysteine as a Precursor: While less direct, cysteine can be used to construct both the oxazole and imidazole rings through a series of transformations. The synthesis would involve building the imidazole ring first, followed by the oxazole. For example, N-acetyl cysteine can be used as a starting material to synthesize fused heterocyclic oxazole and imidazole rings. sapub.org A multi-step process could involve protecting the thiol group, converting the carboxylic acid to an amide, and then using this functionality to build the imidazole ring, followed by construction of the oxazole ring from the amino acid backbone. sapub.org

Conversion of Oxazole Systems into Imidazole Frameworks

A powerful strategy in heterocyclic chemistry is the transformation of one heteroaromatic ring into another. The conversion of an oxazole into an imidazole is a well-established method that offers a unique entry to N-substituted imidazoles. rsc.orgrsc.org This reaction typically proceeds by nucleophilic attack of an amine on the oxazole ring, leading to ring-opening and subsequent recyclization to form the imidazole ring with the extrusion of water. rsc.orgpharmaguideline.com

This methodology can be applied to the synthesis of this compound derivatives by starting with a suitably functionalized oxazole. For instance, one could synthesize a 4-formyl-oxazole derivative, convert the aldehyde to an amino group or a functionality that can be transformed into the imidazole ring, and then perform the ring conversion. A more direct application involves reacting a pre-formed oxazole with an amine source like formamide or ammonia to replace the oxygen atom of the oxazole ring with a nitrogen atom, thereby forming the imidazole. pharmaguideline.com

Microwave-assisted synthesis has been shown to significantly accelerate this conversion. rsc.org The reaction of various oxazoles with amines under microwave irradiation at temperatures between 200-240 °C can produce N-substituted imidazoles in good yields within minutes. rsc.org This approach highlights the utility of the oxazole ring as a versatile scaffold that can be considered a "protected imidazole," given its lower basicity and ease of functionalization. rsc.org

Table 2: Comparison of Conditions for Oxazole to Imidazole Conversion

| Method | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Amine, Acid Catalyst | 150-180 °C | Hours-Days | Moderate | rsc.org |

This transformation is particularly useful for creating libraries of N-substituted imidazole derivatives for diversity-oriented synthesis. rsc.org

Regioselectivity and Stereoselectivity in Synthesis

Achieving the desired regiochemistry is a critical challenge in the synthesis of disubstituted heteroaromatic compounds like this compound.

Regioselectivity: The synthesis must selectively form the 4- or 5-substituted imidazole and the corresponding 5-substituted oxazole.

Imidazole Formation: In classical imidazole syntheses like the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, the substitution pattern is determined by the choice of starting materials. mdpi.com For a 1,4-disubstituted imidazole, a specific α-hydroxyketone or related synthon is required to control the placement of substituents. acs.org

Oxazole Formation: The van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethylisocyanide (TosMIC), is a powerful method for producing 5-substituted oxazoles. nih.govsemanticscholar.org Therefore, using a 1H-imidazole-4-carbaldehyde as the starting aldehyde with TosMIC would regioselectively yield the desired this compound. This method is tolerant of a wide range of functional groups. nih.gov

Stereoselectivity: Stereoselectivity becomes a crucial factor when synthesizing chiral derivatives of this compound, particularly when starting from chiral amino acids like L-histidine. The primary stereocenter is at the α-carbon of the amino acid.

During the formation of oxazolones (azlactones) from N-acyl amino acids, the α-proton is acidic and can be easily epimerized under basic or even mildly acidic conditions, leading to racemization. researchgate.net

Careful selection of reaction conditions, such as using non-basic coupling reagents and controlling the temperature, is essential to preserve the stereochemical integrity of the starting amino acid. The use of reagents like DMT-MM in aqueous media for oxazolone formation is one such strategy that can minimize racemization. nih.gov

Challenges and Innovations in Synthetic Methodology

The synthesis of linked heteroaromatic systems like this compound presents several challenges, which have spurred innovative solutions.

Challenges:

Cross-reactivity: The starting materials and intermediates often contain multiple reactive sites. For example, the imidazole ring itself has two nitrogen atoms that can react, leading to undesired side products or difficulties in achieving regioselectivity.

Harsh Reaction Conditions: Many classical heterocyclic syntheses require high temperatures, strong acids, or strong bases, which can be incompatible with sensitive functional groups on the precursor molecules.

Racemization: As mentioned, maintaining stereochemical purity when using chiral precursors like amino acids is a significant hurdle. researchgate.net

Innovations:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a key innovation, dramatically reducing reaction times from hours or days to minutes and often improving yields, as seen in the conversion of oxazoles to imidazoles. rsc.orgsemanticscholar.org

Novel Catalysts and Reagents: The development of milder and more selective reagents and catalysts is crucial. For instance, using specific coupling reagents like DMT-MM allows for reactions to be performed in environmentally benign aqueous solvents. nih.gov

Diversity-Oriented Synthesis (DOS): Methodologies are increasingly designed to be adaptable for creating large libraries of related compounds. The conversion of oxazoles to imidazoles is a prime example of a reaction well-suited for DOS, enabling the rapid synthesis of diverse N-substituted imidazoles. rsc.orgrsc.org

Reactivity and Reaction Mechanisms of the 5 1h Imidazol 4 Yl Oxazole Scaffold

Electrophilic Aromatic Substitution (EAS) Patterns

The 5-(1H-imidazol-4-yl)oxazole system possesses multiple sites for potential electrophilic aromatic substitution. The imidazole (B134444) ring is generally more activated towards electrophiles than the oxazole (B20620) ring. Electrophilic attack on the imidazole ring typically occurs at the 4 or 5-positions globalresearchonline.net. For the oxazole ring, electrophilic substitution is most common at the C5 position, especially when an electron-donating group is present tandfonline.com. In the combined scaffold, the substitution pattern will be influenced by the directing effects of each ring on the other and the specific reaction conditions.

The nitration of imidazoles can be achieved using a mixture of nitric acid and trifluoroacetic anhydride (B1165640), which affords mononitro derivatives semanticscholar.orgresearchgate.net. For N-unsubstituted imidazoles, nitration typically occurs at the 4(5)-position researchgate.net. In the context of this compound, the imidazole ring is expected to be the primary site of nitration. The oxazole ring itself is generally deactivated towards nitration unless strongly activating groups are present.

The positional selectivity of nitration on the imidazole ring of the scaffold would likely favor the 5-position, which is ortho to the oxazole substituent, or potentially the 2-position, depending on the reaction conditions and the protonation state of the imidazole ring.

Table 1: Predicted Positional Selectivity in the Nitration of this compound

| Position on Imidazole Ring | Predicted Reactivity | Rationale |

| C2 | Possible | Less favored due to the electronic effect of two adjacent nitrogen atoms, but can be activated under certain conditions. |

| C5 | Highly Probable | Electronically activated position, ortho to the C4-substituent. |

This table is based on general principles of imidazole chemistry in the absence of specific experimental data for this compound.

Sulfonation of imidazole and its derivatives can be challenging due to the basicity of the nitrogen atoms, which can lead to salt formation with strong acids. However, sulfonation of certain heterocyclic compounds has been achieved using reagents like bis(trimethylsilyl) sulfate (B86663) afinitica.com. For the this compound scaffold, sulfonation would be anticipated to occur on the more electron-rich imidazole ring.

The reaction conditions would need to be carefully controlled to avoid degradation of the starting material. The use of milder sulfonating agents and aprotic solvents could be beneficial. The position of sulfonation would likely be the 5-position of the imidazole ring, analogous to other electrophilic substitution reactions.

Halogenation of imidazoles is a well-established reaction. N-unsubstituted imidazoles can be readily halogenated at all available carbon positions under appropriate conditions. For instance, bromination can lead to polybrominated products. Selective halogenation can be achieved by controlling the stoichiometry of the halogenating agent and the reaction conditions. Nucleophilic halogenation of imidazole N-oxides has also been reported as a method to introduce halogens at the 2-position researchgate.net. Theoretical studies have also investigated the migration of halogens in imidazoles csic.es.

For the this compound scaffold, selective halogenation of the imidazole ring is expected. The oxazole ring is less reactive towards electrophilic halogenation.

Table 2: Halogenation Reactions of Imidazole and Oxazole Scaffolds

| Reaction | Reagent | Expected Outcome on this compound |

| Bromination | Br₂ | Preferential bromination at the C5 and/or C2 position of the imidazole ring. |

| Iodination | I₂ / base | Iodination likely to occur at the C5 and/or C2 position of the imidazole ring. |

This table is predictive and based on the known reactivity of the individual heterocyclic components.

Friedel-Crafts type alkylation and acylation reactions are generally not successful on imidazole itself due to the deactivation of the ring by the Lewis acid catalyst complexing with the basic nitrogen atoms. However, Friedel-Crafts reactions have been reported for some N-heterocyclic alcohols and for the C-3 position of imidazo[1,2-a]pyridines nsf.govnih.gov. One-pot Friedel-Crafts/Robinson-Gabriel syntheses have been used to produce oxazoles from oxazolone (B7731731) templates researchgate.net.

For the this compound scaffold, direct Friedel-Crafts reactions on the heterocyclic rings are unlikely to be efficient. Alternative methods for introducing alkyl and acyl groups would likely be necessary, such as through metal-catalyzed cross-coupling reactions on a halogenated precursor.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on both imidazole and oxazole rings are generally difficult unless the ring is activated by strongly electron-withdrawing groups or contains a good leaving group globalresearchonline.netrsc.org. For oxazoles, nucleophilic attack is most feasible at the C2 position when a suitable leaving group is present pharmaguideline.com. In some cases, nucleophilic attack on the oxazole ring can lead to ring-opening rather than substitution pharmaguideline.com.

In the case of this compound, a nucleophilic substitution would likely require prior functionalization, for example, the introduction of a halogen atom onto either the imidazole or oxazole ring. The reactivity of such a halo-derivative towards nucleophiles would depend on the position of the halogen and the nature of the nucleophile. For instance, halogenoimidazoles have been shown to undergo nucleophilic substitution reactions rsc.org.

Cycloaddition Reactions and Pericyclic Processes

Oxazoles are known to participate as dienes in Diels-Alder reactions with various dienophiles, leading to the formation of pyridine (B92270) derivatives after the extrusion of water from the initial cycloadduct tandfonline.compharmaguideline.com. The reactivity of the oxazole in these [4+2] cycloadditions can be enhanced by electron-donating substituents on the oxazole ring or by using Lewis acids thieme-connect.comacs.org. Imidazoles can also undergo intramolecular Diels-Alder reactions thieme-connect.comresearchgate.net.

The this compound scaffold, containing an oxazole ring, has the potential to undergo Diels-Alder reactions. The imidazole substituent at the C5 position of the oxazole could influence the dienophilic reactivity.

Ring Opening and Rearrangement Reactions

The oxazole ring, being a key component of the scaffold, is susceptible to various ring-opening and rearrangement reactions. These transformations are often driven by thermal or photochemical stimuli, or by the presence of nucleophiles, leading to the formation of other heterocyclic systems.

One of the notable rearrangement reactions applicable to oxazole derivatives is the Cornforth rearrangement . This thermal rearrangement typically involves 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org For the this compound scaffold, if an acyl group were present at the C4 position of the oxazole ring, a similar rearrangement could be envisioned.

Furthermore, oxazoles can be converted into other heterocycles such as imidazoles or pyrimidines through processes involving nucleophilic addition followed by ring opening and recyclization. tandfonline.com The presence of the imidazole ring in the this compound structure could potentially influence the regioselectivity of such transformations. Recent studies have also demonstrated novel skeletal rearrangements of oxazoles into seven-membered azepines and five-membered pyrroles through dynamic electrocyclization processes, highlighting the versatility of the oxazole ring in complex chemical transformations. nih.gov

The stability of the oxazole ring is a critical factor in these reactions. While generally stable, the ring can be opened under certain conditions, such as reduction, which can lead to oxazolines or complete ring cleavage. tandfonline.com

Table 1: Potential Ring Opening and Rearrangement Reactions

| Reaction Type | Description | Potential Applicability to this compound |

|---|---|---|

| Cornforth Rearrangement | Thermal rearrangement of 4-acyloxazoles. | Applicable if the oxazole ring is acylated at the C4 position. |

| Conversion to other Heterocyles | Nucleophilic addition followed by ring opening and recyclization. | Could potentially be converted to other bis-heterocyclic systems. |

| Skeletal Rearrangement | Dynamic electrocyclization leading to different ring systems. | May undergo rearrangement to form novel fused or linked heterocyclic structures. |

Oxidation and Reduction Processes

The oxidation and reduction of the this compound scaffold are expected to target both the oxazole and imidazole rings, depending on the reagents and reaction conditions.

Oxidation: Oxazole rings are generally susceptible to oxidation. tandfonline.com A notable oxidation reaction is the conversion of 2H-oxazoles into 2-oxazolones, a reaction catalyzed by enzymes like cytosolic aldehyde oxidase. nih.gov This process involves the introduction of a carbonyl group at the C2 position of the oxazole ring. For the this compound scaffold, oxidation could potentially occur at the C2 position of the oxazole ring, or on the imidazole ring, which is also known to undergo oxidation. Computational studies on the atmospheric oxidation of imidazole by radicals such as •OH and NO3• suggest that imidazole can be efficiently oxidized under certain conditions. acs.org

Reduction: Reduction of the oxazole ring can lead to different products. Partial reduction typically yields oxazolines, which are dihydro-oxazole derivatives. tandfonline.com More vigorous reduction conditions can lead to the complete opening of the oxazole ring. tandfonline.com The choice of reducing agent and reaction conditions would be crucial in controlling the outcome of the reduction of the this compound scaffold.

Detailed Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of key transformations involving its constituent rings have been investigated.

Characterization of Reaction Intermediates (e.g., Arenium Ions, Oxazolines)

In many reactions of aromatic heterocycles, charged intermediates such as arenium ions (also known as σ-complexes) are formed during electrophilic substitution. For the this compound scaffold, electrophilic attack on either the oxazole or imidazole ring would proceed through such an intermediate. The stability of the arenium ion would determine the regioselectivity of the substitution.

As mentioned earlier, oxazolines are common intermediates in the reduction of oxazoles. tandfonline.com They are also key intermediates in synthetic routes to oxazoles, such as the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of reactions is crucial for predicting reaction pathways and outcomes. For instance, in enzyme-catalyzed reactions, the stabilization of the transition state is a key factor in catalysis. nih.gov Computational chemistry methods are often employed to model transition states and calculate energy barriers for reactions involving heterocyclic compounds. Such analyses for the this compound scaffold would provide valuable insights into its reactivity, for example, in cycloaddition reactions where the oxazole can act as a diene. wikipedia.org

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the reaction pathways of heterocyclic compounds. For example, in the synthesis of oxazoles, various catalysts, including copper(II) triflate and palladium complexes, are used to promote specific bond formations. organic-chemistry.org The synthesis of imidazoles via the Radziszewski reaction is another example where the choice of reactants and conditions influences the outcome. mdpi.com

In the context of this compound, the choice of catalyst would be critical for selective functionalization of either the oxazole or the imidazole ring. For instance, a catalyst that preferentially coordinates to the nitrogen of the imidazole ring might direct a reaction to that part of the molecule. Similarly, the use of specific reagents can facilitate ring transformations; for example, microwave-assisted conversion of oxazoles to N-substituted imidazoles has been demonstrated, highlighting the role of reaction conditions in facilitating specific pathways. rsc.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Azepine |

| Imidazole |

| Oxazole |

| Oxazoline (B21484) |

| Pyrrole |

| Pyrimidine |

Advanced Spectroscopic and Structural Elucidation of 5 1h Imidazol 4 Yl Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 5-(1H-imidazol-4-yl)oxazole, the chemical shifts (δ) of the protons on the imidazole (B134444) and oxazole (B20620) rings are particularly diagnostic. For instance, in a series of synthesized imidazole-1,3,4-oxadiazole derivatives, the imidazole proton peak was observed around 7.2 ppm researchsquare.com. Aromatic protons in similar heterocyclic systems typically resonate in the downfield region of the spectrum, often between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents nih.gov.

Substituents on the heterocyclic rings will significantly influence the chemical shifts of the adjacent protons. For example, in a study of 1-(2,3-dihydrobenzo[b] researchgate.netscienceopen.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the aromatic protons appeared in the range of 7.14-8.53 ppm nih.gov. The N-H proton of an imidazole ring, when present, typically appears as a broad singlet at a very downfield position, sometimes exceeding 10.0 ppm, and its position can be sensitive to solvent and concentration.

Table 1: Representative ¹H NMR Data for Imidazole and Oxazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Imidazole Derivative researchsquare.com | Imidazole-H | 7.277 | d |

| Furan-Substituted Imidazole nih.gov | Aromatic-H | 7.14-8.53 | m |

| 2-Aminooxazole scienceopen.com | H-(C4) | 7.18 | d |

Note: Data is for representative derivatives and not the parent compound this compound. 'd' denotes doublet, 'm' denotes multiplet.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the imidazole and oxazole rings are characteristic of their electronic environment. Aromatic and heteroaromatic carbons typically resonate in the range of 100-160 ppm. For example, in a 1,2-oxazole derivative, the ring carbons C-4, C-3, and C-5 were observed at δ 108.3, 150.2, and 179.5 ppm, respectively beilstein-journals.org. In some imidazole derivatives, the signals from the imidazole ring carbons can be difficult to detect due to fast tautomerization processes in solution, which can lead to poor resolution mdpi.com.

The attachment of substituents can cause significant shifts in the ¹³C NMR spectrum, providing further structural clues. For instance, in a study of styryl imidazole derivatives, the ¹³C chemical shifts were calculated and compared with experimental data to confirm the structures researchgate.net.

Table 2: Representative ¹³C NMR Data for Imidazole and Oxazole Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 1,2-Oxazole Derivative beilstein-journals.org | C-4 | 108.3 |

| 1,2-Oxazole Derivative beilstein-journals.org | C-3 | 150.2 |

| 1,2-Oxazole Derivative beilstein-journals.org | C-5 | 179.5 |

| 2-Aminooxazole scienceopen.com | C-NH₂ | 161.0 |

| 2-Aminooxazole scienceopen.com | H-(CO) | 132.3 |

Note: Data is for representative derivatives and not the parent compound this compound.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are spin-spin coupled sdsu.edu. This is invaluable for tracing out the proton networks within the imidazole and oxazole rings and any substituents.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation) sdsu.edu. This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons sdsu.edu. This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For example, HMBC data is often used to confirm and reject proposed NMR assignments sdsu.edu.

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in complex molecules like derivatives of this compound.

In recent years, the use of computational methods, particularly Density Functional Theory (DFT), has become a valuable tool in structural elucidation researchgate.net. By calculating the theoretical NMR chemical shifts for a proposed structure, these can be compared with the experimental data. A good correlation between the experimental and computed values provides strong evidence for the correctness of the proposed structure. This approach can be particularly useful for distinguishing between isomers or for assigning signals in complex regions of the spectrum. Studies have shown that the accuracy of the predicted chemical shifts can depend on the chosen functional and basis set nih.govresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequency of these vibrations is characteristic of the bond type and its environment.

In the context of this compound and its derivatives, IR spectroscopy can be used to identify key functional groups:

N-H Stretching : The N-H bond of the imidazole ring typically shows a stretching vibration in the region of 3100-3500 cm⁻¹ mdpi.com.

C-H Stretching : Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹ mdpi.com.

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the imidazole and oxazole rings typically appear in the 1450-1650 cm⁻¹ region mdpi.com.

C-O Stretching : The C-O stretching vibration of the oxazole ring would be expected in the fingerprint region, typically around 1000-1300 cm⁻¹.

Table 3: Typical IR Absorption Frequencies for Functional Groups in Imidazole and Oxazole Derivatives

| Functional Group | Bond Vibration | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Imidazole N-H | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Imidazole/Oxazole C=N | Stretching | 1450 - 1650 |

| Imidazole/Oxazole C=C | Stretching | 1450 - 1600 |

| Oxazole C-O | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions. The position of the λmax can be influenced by the extent of conjugation in the molecule and the presence of substituents. For instance, in a study of newly synthesized oxazole derivatives, most of the compounds showed absorption in the visible region globalresearchonline.netresearchgate.net. In another example, synthesized imidazole-5-one derivatives showed UV λmax values that were dependent on the specific aromatic aldehyde used in the synthesis researchgate.net. The solvent can also have an effect on the λmax, a phenomenon known as solvatochromism globalresearchonline.netresearchgate.net.

Table 4: Illustrative UV-Vis Absorption Data for Oxazole Derivatives

| Compound Derivative | Solvent | λmax (nm) |

|---|---|---|

| Oxazole-5-one with p-bromobenzaldehyde researchgate.net | Ethanol | 205, 320 |

Note: Data is for representative derivatives and not the parent compound this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. For this compound, with a molecular formula of C₆H₅N₃O, the nominal molecular mass is 135 amu. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected to be prominent, often representing the base peak, due to the aromatic stability of the fused heterocyclic system. clockss.org

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition. For this compound, the [M+H]⁺ ion would be observed in techniques like electrospray ionization (ESI) to confirm the molecular formula with high precision. mdpi.com

The fragmentation pattern of this compound is dictated by the inherent structures of the oxazole and imidazole rings. The fragmentation of the oxazole ring typically involves the loss of stable neutral molecules. clockss.org Key fragmentation pathways for the parent molecule would likely include:

Retro-Diels-Alder type cleavage: This can lead to the expulsion of carbon monoxide (CO) or hydrogen cyanide (HCN).

Ring Cleavage: Fission of the C-C bond linking the two heterocyclic rings.

Fragmentation of the Imidazole Ring: The imidazole moiety can undergo characteristic cleavages, including the loss of HCN. nist.gov

A plausible fragmentation pathway can be proposed based on the established behavior of these heterocycles. The initial molecular ion (m/z 135) could lose CO (28 amu) to yield a fragment at m/z 107. Subsequent or alternative fragmentation could involve the loss of HCN (27 amu) from either ring, leading to fragments at m/z 108.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 135 | [C₆H₅N₃O]⁺ (Molecular Ion) | - |

| 108 | [C₅H₄N₂O]⁺ | HCN |

| 107 | [C₅H₅N₃]⁺ | CO |

| 81 | [C₄H₃N₂]⁺ | CO, HCN |

| 68 | [C₃H₄N₂]⁺ (Imidazole cation) | C₃HNO |

| 67 | [C₃H₃NO]⁺ (Oxazole cation) | C₃H₂N₂ |

X-ray Crystallography for Solid-State Structure Determination

The analysis of the crystal structure reveals how individual molecules of this compound arrange themselves within a crystal lattice. This arrangement, or crystal packing, is governed by the molecule's shape and the intermolecular forces it can form. The fundamental repeating unit of the crystal is the unit cell, which is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ), along with the crystal's space group. While specific data for the title compound is not available, a representative set of parameters for a similar small heterocyclic molecule is presented below.

Table 2: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 5.95 |

| c (Å) | 13.20 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 645.0 |

| Z (molecules per unit cell) | 4 |

The presence of both hydrogen bond donors (the imidazole N-H group) and acceptors (the sp²-hybridized nitrogen atoms of both rings and the oxazole oxygen) makes this compound highly capable of forming extensive hydrogen bonding networks. nih.govrsc.org These interactions are crucial in dictating the crystal packing and stabilizing the solid-state structure.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the imidazole N-H group and the oxazole nitrogen atom (N3) is possible. The formation of such a bond would constrain the molecule into a more planar conformation and could influence its biological activity by affecting the accessibility of the nitrogen lone pairs. nih.govnih.gov

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) |

|---|---|---|---|

| Intermolecular | N-H (Imidazole) | N (Imidazole/Oxazole) | 2.8 - 3.2 |

| Intermolecular | C-H (Ring) | N (Imidazole/Oxazole) | 3.2 - 3.6 |

| Intermolecular | C-H (Ring) | O (Oxazole) | 3.2 - 3.6 |

| Intramolecular | N-H (Imidazole) | N (Oxazole) | ~2.7 |

While π-conjugation would favor a co-planar arrangement of the two rings, steric hindrance between adjacent hydrogen atoms on the rings may prevent this. Crystal structures of similar linked aromatic heterocycles often show a twisted conformation, with a measurable dihedral angle between the planes of the two rings. nih.gov For instance, in related 1-phenyl-1H-imidazole derivatives, the angle between the imidazole and benzene rings can range from 24° to 44°. nih.gov The final conformation observed in the crystal structure represents a low-energy state that balances the electronic effects favoring planarity with the steric repulsion and intermolecular packing forces that may favor a twisted geometry.

Table 4: Representative Bond Lengths for Oxazole and Imidazole Rings

| Bond | Ring System | Typical Length (Å) |

|---|---|---|

| O1–C2 | Oxazole | 1.35 |

| C2–N3 | Oxazole | 1.29 |

| N3–C4 | Oxazole | 1.38 |

| C4–C5 | Oxazole | 1.35 |

| O1–C5 | Oxazole | 1.39 |

| N1-C2 | Imidazole | 1.33 |

| C2-N3 | Imidazole | 1.33 |

| N3-C4 | Imidazole | 1.38 |

| C4-C5 | Imidazole | 1.36 |

| C5-N1 | Imidazole | 1.38 |

Note: Data derived from typical values for related structures. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 5 1h Imidazol 4 Yl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of heterocyclic compounds like 5-(1H-imidazol-4-yl)oxazole. irjweb.comijopaar.com DFT methods are well-established for providing reliable insights into molecular geometry, electronic structure, and reactivity. irjweb.com Calculations are typically performed using specific functionals, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set like 6-311++G(d,p) to ensure accurate results. irjweb.comirjweb.com

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its minimum energy state. mdpi.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. DFT methods, particularly B3LYP, are employed to achieve a precise optimized geometry. irjweb.commdpi.com

The theoretical results are then ideally validated by comparing them with experimental data obtained from techniques like single-crystal X-ray diffraction. dergipark.org.tr A strong correlation between the calculated and experimental parameters confirms that the computational model accurately represents the real-world molecular structure. dergipark.org.trnih.gov In many heterocyclic systems, the optimized geometries can successfully reproduce crystal structure data. dergipark.org.tr For instance, studies on similar imidazole (B134444) and oxazole (B20620) derivatives show that the rings are often coplanar, a detail confirmed by dihedral angle calculations. irjweb.comirjweb.com

Below is a table of representative optimized geometric parameters for this compound, based on DFT calculations of related structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=N (Imidazole) | 1.38 |

| C-N (Imidazole) | 1.39 | |

| C=N (Oxazole) | 1.37 | |

| C-O (Oxazole) | 1.36 | |

| Bond Angle (°) | C-N-C (Imidazole) | 108.5 |

| C-O-C (Oxazole) | 105.0 | |

| N-C-C (Oxazole) | 115.0 | |

| Dihedral Angle (°) | (Imidazolyl)-C-C-(Oxazolyl) | ~180.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. orientjchem.org

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. irjweb.comorientjchem.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and less stable. dergipark.org.tr This energy gap is instrumental in reflecting the chemical reactivity of the molecule. irjweb.comirjweb.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.04 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.29 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. irjweb.com It helps identify the regions that are rich or poor in electrons, which is essential for predicting sites of electrophilic and nucleophilic attack. orientjchem.orgnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. irjweb.comnih.gov Green and yellow areas represent intermediate or near-zero potential. irjweb.com

For this compound, the MEP map would be expected to show negative potential (red regions) localized around the electronegative nitrogen and oxygen atoms, which are the primary sites for electrophilic interactions. irjweb.comorientjchem.org Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms, particularly the N-H proton of the imidazole ring, making them susceptible to nucleophilic attack. orientjchem.org

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. irjweb.comnih.gov These indices are calculated using the energies of the HOMO and LUMO orbitals.

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. irjweb.comirjweb.com

Global Softness (S) : The reciprocal of global hardness (S = 1 / η), indicating how easily the molecule can be polarized.

These descriptors help classify the global electrophilic nature of a molecule on a relative scale. ijopaar.com

| Reactivity Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Chemical Potential | μ | -3.895 |

| Global Hardness | η | 2.145 |

| Electrophilicity Index | ω | 3.535 |

| Global Softness | S | 0.466 |

DFT calculations are also used to predict the vibrational frequencies of a molecule. researchgate.netnih.gov A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectrum. mdpi.com

The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. These theoretical spectra are often compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.gov A good agreement between the theoretical and experimental wavenumbers helps in the definitive assignment of vibrational modes observed in the experimental spectra, thus confirming the molecular structure. nih.gov

The table below presents predicted vibrational frequencies for key modes in this compound.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| N-H Stretch (Imidazole) | 3450-3550 |

| C-H Stretch (Aromatic) | 3050-3150 |

| C=N Stretch (Ring) | 1550-1650 |

| C=C Stretch (Ring) | 1450-1550 |

| C-O-C Stretch (Oxazole) | 1150-1250 |

| Ring Breathing | 900-1000 |

Electronic Structure Analysis

Ab Initio and Semi-Empirical Quantum Mechanical Methods

Ab initio and semi-empirical quantum mechanical methods are fundamental tools for investigating the electronic structure and properties of molecules like this compound from first principles.

Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters, offering high accuracy. For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can be used to determine its optimized geometry, electronic energy, and molecular orbitals. For instance, ab initio studies on imidazole analogues have been employed to investigate their interaction energies with DNA base pairs, highlighting the potential for such methods to explore the binding modes of this compound with biological targets. researchgate.net Density Functional Theory (DFT) is another powerful method often used alongside ab initio calculations. DFT has been successfully applied to study the structural and photophysical properties of various imidazole and oxazole-based systems. nih.govnih.gov For example, DFT calculations using the B3LYP functional have been shown to adequately predict absorption data for such heterocycles. nih.govnih.gov

Semi-Empirical Methods: These methods simplify the quantum mechanical calculations by incorporating experimental data and approximations. While less accurate than ab initio methods, they are computationally less expensive and can be applied to larger systems. Methods like AM1 and PM3 could be used to perform a preliminary conformational analysis of this compound to identify low-energy conformers before applying more rigorous ab initio or DFT methods.

A comparative table illustrating the typical basis sets and methods used in quantum mechanical studies of heterocyclic compounds is presented below.

| Method | Basis Set | Typical Applications | Computational Cost |

| Hartree-Fock (HF) | 6-31G* | Initial geometry optimization, molecular orbital analysis | Moderate |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Optimized geometry, electronic properties, reactivity parameters, vibrational frequencies. irjweb.com | Moderate to High |

| MP2 | aug-cc-pVDZ | High-accuracy energy calculations, electron correlation effects | High |

| Semi-Empirical (AM1) | N/A | Rapid conformational searches, preliminary geometry optimization for large systems | Low |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their dynamics, conformational flexibility, and interactions with their environment.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules around this compound, providing a detailed picture of solvation. Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with quantum mechanical calculations to account for the bulk effects of the solvent. The PCM model treats the solvent as a continuous dielectric medium, which can be a computationally efficient way to study how the solvent affects the conformational preferences and electronic properties of the molecule. These simulations can reveal conformational changes and solvation effects that static calculations cannot capture. researchgate.net

MD simulations are widely used to study the interactions between a small molecule like this compound and a biological target, such as a protein or nucleic acid. researchgate.net By simulating the molecule in the binding site of a receptor, one can analyze the stability of the complex and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for binding. This information is invaluable for drug design and understanding the molecule's mechanism of action. For example, molecular docking and MD simulations have been used to investigate the binding of imidazole derivatives to various protein targets. researchgate.netnih.govnih.gov

The following table summarizes the types of insights that can be gained from MD simulations of this compound.

| Simulation Type | Information Gained |

| Conformational Analysis | Identification of stable conformers, flexibility of the molecule, and rotational barriers between the rings. |

| Solvation Studies | Understanding of how water or other solvents interact with the molecule and influence its structure and properties. |

| Protein-Ligand Docking | Prediction of the binding mode and affinity of the molecule to a biological target. |

| Binding Site Analysis | Identification of key amino acid residues involved in binding and the nature of intermolecular interactions. |

Excited State Properties and Photophysical Behavior

The study of the excited state properties of this compound is crucial for understanding its photophysical behavior, such as its absorption and emission of light. These properties are important for applications in areas like fluorescent probes and optoelectronics.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. nih.govnih.gov By applying TD-DFT, it is possible to calculate the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of the absorption bands. These calculations allow for the theoretical prediction of the electronic absorption spectrum of this compound.

Similarly, by optimizing the geometry of the molecule in its first excited state, TD-DFT can be used to calculate the emission energies, which correspond to the fluorescence of the molecule. This allows for the prediction of the emission spectrum. For example, TD-DFT calculations have been successfully used to obtain the absorption spectra for imidazole- and oxazole-based systems. nih.govnih.gov

A hypothetical table of TD-DFT results for this compound is shown below to illustrate the kind of data that would be generated.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.13 | 300 | 0.25 |

| S0 → S2 | 4.96 | 250 | 0.10 |

| S1 → S0 | 3.10 | 400 | - |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

ESIPT is a photophysical phenomenon wherein a proton is transferred within a molecule in its electronically excited state. For a molecule to exhibit ESIPT, it must possess both a proton-donating and a proton-accepting group in close proximity, typically connected by an intramolecular hydrogen bond. In the case of this compound, the imidazole ring contains an N-H bond that can act as a proton donor, while the nitrogen atom of the oxazole ring could potentially serve as a proton acceptor.

Theoretical studies on other imidazole-based materials have demonstrated the feasibility of ESIPT. For instance, investigations on hydroxy-substituted tetraphenylimidazole have shown that the presence of intramolecular hydrogen bonding facilitates the ESIPT process, leading to a large Stokes shift in the fluorescence spectrum nih.govresearchgate.net. Similarly, computational work on 2-(2′-hydroxyphenyl)oxazole derivatives has explored the correlation between the electron population on the proton donor and acceptor and the tendency for ESIPT to occur acs.orgnih.gov. These studies often employ density functional theory (DFT) and time-dependent DFT (TD-DFT) to model the potential energy surfaces of the ground and excited states, thereby elucidating the pathway and energy barrier of the proton transfer.

For this compound, a theoretical study would be necessary to confirm the presence of a stable intramolecular hydrogen bond in the ground state and to calculate the energetics of the proton transfer in the excited state. Such a study would involve optimizing the molecular geometry in both the enol (original) and keto (proton-transferred) forms and calculating the energy difference between them in the first excited singlet state (S1). The existence of a low energy barrier for this process would indicate a favorable ESIPT mechanism.

Photoluminescence Efficiencies and Quenching Phenomena

Specific experimental or computational data on the photoluminescence efficiencies and quenching phenomena of this compound are not documented in the reviewed literature. However, general principles derived from studies on related imidazole and oxazole-based heterocycles can offer insights into the factors that would likely govern its luminescent properties.

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For imidazole and oxazole derivatives, the PLQY can be significantly influenced by the molecular structure, the solvent polarity, and the presence of substituents. For instance, studies on some 2,6-disubstituted pyridine (B92270) derivatives bearing oxazole and imidazole moieties have shown that oxazole derivatives tend to exhibit higher photoluminescence efficiencies than their imidazole counterparts researchgate.net. Furthermore, the quantum yields of some derivatives approach unity in non-polar solvents but are quenched in polar solvents, indicating a significant solvent effect on the emission properties researchgate.net.

Quenching of fluorescence can occur through various mechanisms, including intermolecular interactions and non-radiative decay pathways. In some imidazole derivatives, quenching in polar solvents has been attributed to the formation of non-fluorescent excimers researchgate.net. For this compound, the presence of the imidazole N-H proton allows for potential hydrogen bonding with polar solvent molecules, which could provide a pathway for non-radiative deactivation of the excited state and thus lead to quenching of the fluorescence.

Computational chemistry could be employed to predict the electronic transitions and estimate the radiative and non-radiative decay rates, which in turn determine the photoluminescence efficiency. Such calculations would help in understanding the nature of the excited states and the potential for quenching through mechanisms like intersystem crossing or internal conversion.

Computational Studies of Reaction Mechanisms and Energetics

Reaction Path Characterization and Energy Barriers

Detailed computational studies characterizing the reaction path and energy barriers for the synthesis of this compound are not available in the surveyed scientific literature. The synthesis of such a bifunctional molecule would likely involve a multi-step process, and computational chemistry could provide valuable insights into the mechanism of each step.

Theoretical investigations of organic reactions typically involve the use of quantum chemical methods, such as DFT, to map out the potential energy surface connecting reactants, transition states, intermediates, and products. The characterization of a reaction path involves locating the optimized geometries of all stationary points and calculating their relative energies.

The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of a reaction. Computational studies on the synthesis of other heterocyclic compounds, such as the reaction of β-azolyl enamines with nitrile oxides to form 4-azolylisoxazoles, have successfully elucidated the reaction pathways and determined the preference for a specific regioisomer based on the calculated energy barriers beilstein-journals.orgbeilstein-journals.org.

For the synthesis of this compound, a plausible synthetic route would need to be proposed first. Then, computational methods could be used to:

Identify the transition state for each elementary step.

Calculate the activation energy for each step.

This information would be invaluable for optimizing reaction conditions to improve the yield and efficiency of the synthesis.

Theoretical Prediction of Regioselectivity

The synthesis of a molecule like this compound, which contains two distinct five-membered heterocyclic rings, can often lead to the formation of different regioisomers. Theoretical prediction of regioselectivity is a powerful application of computational chemistry in organic synthesis.

While no specific studies on the regioselectivity of the synthesis of this compound have been reported, computational studies on the synthesis of related compounds have demonstrated the utility of these methods. For example, in the synthesis of 4-azolylisoxazoles from β-azolyl enamines and nitrile oxides, both experimental and theoretical methods were used to study the regioselectivity of the reaction beilstein-journals.orgbeilstein-journals.org. DFT calculations can be used to compare the activation energies of the different possible reaction pathways leading to the various regioisomers. The pathway with the lowest energy barrier is predicted to be the kinetically favored one, and the corresponding regioisomer is expected to be the major product.

In a potential synthesis of this compound, the formation of other isomers, such as 4-(1H-imidazol-5-yl)oxazole or isomers with different substitution patterns on the oxazole ring, could be possible. A computational study would involve:

Defining the possible reaction pathways leading to each regioisomer.

Calculating the transition state energies for each pathway.

Comparing the activation barriers to predict the most likely product.

Such theoretical predictions can guide the design of synthetic strategies that favor the formation of the desired regioisomer, thereby minimizing the need for tedious separation and purification steps.

Advanced Derivatization Strategies and Scaffold Modification for 5 1h Imidazol 4 Yl Oxazole

Positional Functionalization and Substituent Effects

Functionalization of the 5-(1H-imidazol-4-yl)oxazole scaffold can be systematically explored by introducing various substituents at distinct positions on both the imidazole (B134444) and oxazole (B20620) rings. The electronic nature and steric bulk of these substituents can profoundly influence the molecule's stability, reactivity, and biological interactions.

The imidazole ring offers several positions for substitution. The N-1 and N-3 positions can be alkylated or acylated, although selective functionalization can be challenging without a protecting group strategy. The C-2 and C-5 positions of the imidazole ring are also amenable to modification. The oxazole ring, while generally more sensitive and potentially labile under acidic conditions, provides additional handles for derivatization, primarily at the C-2 and C-4 positions chemrxiv.org. Methodologies such as the "halogen dance" isomerization have proven effective for creating pathways to synthesize 2,4,5-trisubstituted-1,3-oxazoles, which can be adapted for this scaffold nih.gov.

The introduction of different functional groups imparts specific properties to the core structure. For instance, electron-withdrawing groups, such as a tosyl (p-toluenesulfonyl) group, can modulate charge distribution and enhance the stability of the molecule researchgate.net. Conversely, the addition of aromatic groups, like a phenyl substituent, can enhance π-conjugation, which may lead to improved fluorescence properties researchgate.net. In comparative studies of azole-containing ligands, oxazole moieties have been observed to be poorer electron donors compared to their imidazole counterparts, a factor that influences their coordination chemistry and potential as ligands researchgate.net.

Table 1: Effects of Substituents on the this compound Scaffold

| Position of Substitution | Substituent Type | Potential Effects | Reference |

|---|---|---|---|

| Oxazole C-2/C-4 | Electron-Withdrawing (e.g., Tosyl) | Modulates charge distribution, may increase stability. | researchgate.net |

| Oxazole C-2/C-4/C-5 | Aryl (e.g., Phenyl) | Enhances π-conjugation, influences fluorescence. | researchgate.net |